3-(Phenylamino)benzaldehyde

Description

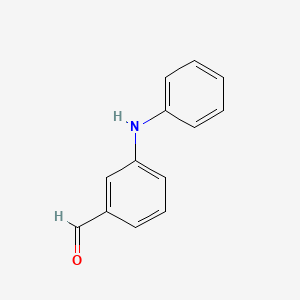

3-(Phenylamino)benzaldehyde is an aromatic aldehyde derivative featuring a phenylamino (–NHPh) substituent at the meta position of the benzaldehyde core. Its molecular formula is C₁₃H₁₁NO, with a molecular weight of 197.24 g/mol. The phenylamino group introduces both steric and electronic effects, influencing reactivity in nucleophilic additions, condensations, and cyclization reactions.

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-anilinobenzaldehyde |

InChI |

InChI=1S/C13H11NO/c15-10-11-5-4-8-13(9-11)14-12-6-2-1-3-7-12/h1-10,14H |

InChI Key |

GUJWJEWMDDPVSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Phenylamino)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of aniline with benzaldehyde under acidic conditions to form the Schiff base, which is then hydrolyzed to yield this compound. Another method involves the direct nitration of benzaldehyde followed by reduction and subsequent substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly influence the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(Phenylamino)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with aniline moieties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Phenylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(Phenylamino)benzaldehyde (CAS 100727-07-9)

- Structure: Positional isomer with the phenylamino group at the para position.

- Molecular Formula: C₁₃H₁₁NO (identical to the target compound).

- Applications: Likely used in similar contexts (e.g., intermediates for heterocycles), but para-substitution may favor linear conjugation in downstream products .

3-Phenylbenzaldehyde (CAS 1204-60-0)

- Molecular Formula : C₁₃H₁₀O; Molecular Weight : 182.22 g/mol.

- Key Differences: Lacks the –NHPh group, reducing hydrogen-bonding capability and basicity. Reactivity: The phenyl group is electron-donating, activating the aldehyde toward electrophilic substitution, whereas the phenylamino group in 3-(Phenylamino)benzaldehyde may offer both electron-donating (via NH) and withdrawing (via conjugation) effects .

3-Nitrobenzaldehyde (CAS 99-61-6)

- Structure: Benzaldehyde with a nitro (–NO₂) group at the meta position.

- Molecular Formula: C₇H₅NO₃; Molecular Weight: 151.12 g/mol.

- Key Differences: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophiles to the ortho/para positions.

3-Hydroxybenzaldehyde

- Structure : Benzaldehyde with a hydroxyl (–OH) group at the meta position.

- Molecular Formula : C₇H₆O₂; Molecular Weight : 122.12 g/mol.

- Key Differences: – The hydroxyl group enables hydrogen bonding and acidity (pKa ~8), unlike the weakly basic phenylamino group. – Reactivity: Participates in aldol condensations and Schiff base formations, whereas this compound may favor Mannich reactions due to the amine moiety .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Key Reactivity/Applications |

|---|---|---|---|---|

| This compound | C₁₃H₁₁NO | 197.24 | Meta, –NHPh | Precursor for heterocycles, ligands |

| 4-(Phenylamino)benzaldehyde | C₁₃H₁₁NO | 197.24 | Para, –NHPh | Similar to meta isomer; conjugation |

| 3-Phenylbenzaldehyde | C₁₃H₁₀O | 182.22 | Meta, –Ph | Electrophilic substitution reactions |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Meta, –NO₂ | Explosives, dyes |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Meta, –OH | Aldol condensations, Schiff bases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.